molecular formula C22H26N2O3 B2434776 2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 1005301-74-5

2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

Cat. No.: B2434776
CAS No.: 1005301-74-5
M. Wt: 366.461
InChI Key: YJNJHFFZWXWJMQ-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.461. The purity is usually 95%.
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Biological Activity

The compound 2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O2C_{19}H_{24}N_{2}O_{2}, with a molecular weight of approximately 312.41 g/mol. The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities, including antitumor and antimicrobial effects.

Research indicates that compounds similar to this compound may exert their biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation.
  • Modulation of Signaling Pathways : It could affect signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial in cell survival and proliferation.
  • Antioxidant Activity : Similar compounds have shown potential in reducing oxidative stress by scavenging free radicals.

Biological Activity Overview

Activity Effect Reference
AnticancerInhibits tumor growth
AntimicrobialEffective against bacteria
Anti-inflammatoryReduces inflammation
NeuroprotectiveProtects neuronal cells

Case Studies and Research Findings

  • Anticancer Activity
    • A study evaluated the anticancer potential of tetrahydroquinoline derivatives. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and A549) with IC50 values ranging from 10 to 30 µM .
  • Antimicrobial Studies
    • Research conducted on derivatives of tetrahydroquinoline demonstrated activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain derivatives was reported as low as 8 µg/mL . This suggests that the compound may be effective in treating bacterial infections.
  • Neuroprotective Effects
    • A recent investigation into the neuroprotective properties of related compounds showed that they could significantly reduce neuronal apoptosis in models of oxidative stress. The study found that these compounds could enhance the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor) .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the following molecular formula: C22H26N2O3C_{22}H_{26}N_{2}O_{3}. Its structure features a tetrahydroquinoline core, which is known for its diverse biological activities. The presence of the 3-methylphenoxy group and the acetamide moiety enhances its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures to 2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Potential

The anticancer activity of tetrahydroquinoline derivatives has been a focal point in research. Compounds similar to this one have demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The structure-activity relationship (SAR) studies suggest that modifications to the quinoline ring can enhance potency and selectivity towards cancer cells.

Neuroprotective Effects

Some studies have explored the neuroprotective potential of tetrahydroquinoline derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Drug Discovery

The compound is included in various screening libraries aimed at identifying new drug candidates for antiviral and immunological applications . Its structural characteristics make it a promising candidate for further development in treating infectious diseases and immune-related disorders.

Formulation Development

Due to its unique chemical properties, this compound can be utilized in formulating novel therapeutic agents. Its solubility and stability profiles are critical for developing effective delivery systems in pharmaceuticals.

Case Studies

StudyFocusFindings
Garudacharia et al. (2019)Antimicrobial ActivityIdentified significant antimicrobial activity in related quinoline derivatives against Mycobacterium smegmatis with MIC values as low as 6.25 µg/mL .
MDPI Research (2021)Anticancer ActivityDemonstrated that synthesized derivatives exhibited IC50 values between 1.9–7.52 µg/mL against HCT-116 cell lines .
ChemDiv ScreeningDrug DiscoveryIncluded in antiviral and immunological libraries for potential therapeutic applications .

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-15(2)22(26)24-11-5-7-17-9-10-18(13-20(17)24)23-21(25)14-27-19-8-4-6-16(3)12-19/h4,6,8-10,12-13,15H,5,7,11,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNJHFFZWXWJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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